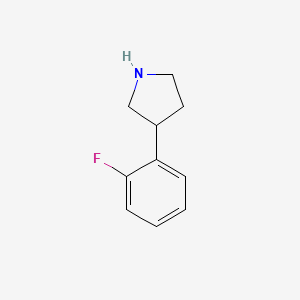

3-(2-Fluorophenyl)pyrrolidine

Description

Contextualizing the Pyrrolidine (B122466) Scaffold in Contemporary Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. tandfonline.comfrontiersin.org It is a versatile scaffold found in a wide array of biologically active molecules, including natural alkaloids and synthetic therapeutic agents. frontiersin.org The significance of the pyrrolidine scaffold is amplified by several key features:

Three-Dimensionality: Unlike flat, aromatic systems, the saturated nature of the pyrrolidine ring provides a three-dimensional structure. researchgate.netnih.govd-nb.info This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, which can lead to better interactions with biological targets. researchgate.netnih.gov

Stereochemistry: The pyrrolidine ring often contains chiral centers, meaning it can exist in different spatial arrangements (stereoisomers). researchgate.netd-nb.infonih.gov This stereogenicity is crucial in drug design, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.netnih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and hydrophilicity, which are important for a compound's solubility and interaction with biological systems. researchgate.net

The structural versatility of the pyrrolidine scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including anticancer, antiviral, antidiabetic, and anti-inflammatory agents. tandfonline.com

Significance of Fluorine Substitution in Drug Design and Biological Activity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com Fluorine's unique properties make it a valuable tool for fine-tuning the characteristics of a potential drug:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidation, thereby increasing the drug's metabolic stability and prolonging its therapeutic effect. tandfonline.comnih.gov

Lipophilicity: Fluorine is more lipophilic than hydrogen. benthamscience.comresearchgate.net Increasing a molecule's lipophilicity can improve its ability to pass through cell membranes, potentially leading to better bioavailability. nih.govbenthamscience.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with target proteins. benthamscience.commdpi.com This can lead to stronger binding affinity and increased potency. tandfonline.comresearchgate.net

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. nih.gov

The strategic placement of a fluorine atom, as seen in 3-(2-fluorophenyl)pyrrolidine, can therefore be expected to modulate the compound's biological activity in various ways.

Research Landscape and Emerging Themes for this compound Systems

Research involving the this compound scaffold is multifaceted, with several key themes emerging from the scientific literature.

One area of investigation focuses on the synthesis of derivatives of this compound. For instance, studies have reported the synthesis of N-Mannich bases derived from this compound-2,5-diones and explored their potential anticonvulsant activity. researchgate.net Other research has detailed the synthesis of spiro-pyrrolidine derivatives incorporating a 2-fluorophenyl group and evaluated their antiproliferative activities. nih.gov

Another significant research direction is the exploration of the biological activities of compounds containing the this compound moiety. Research has shown that fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides can offer better in vitro potency in certain biological assays. nih.gov Furthermore, derivatives of this compound have been investigated as potential therapeutic agents. For example, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine has been identified as a new psychoactive substance. sci-hub.se

The development of analytical methods for the characterization of this compound and its isomers is also a relevant research theme, crucial for forensic and toxicological analysis. sci-hub.se

While specific research on this compound is still emerging, the broader interest in fluorinated pyrrolidine derivatives for various therapeutic applications, including as T-type calcium channel inhibitors for neuropathic pain and as components of nucleoside analogs, suggests a promising future for the investigation of this particular compound and its analogs. nih.govhilarispublisher.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPKQKJXQFPLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600975 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-79-2 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 2 Fluorophenyl Pyrrolidine and Its Derivatives

General Synthetic Strategies for Pyrrolidine (B122466) Ring Formation

Multicomponent Reactions for Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural features from each of the starting materials. researchgate.netnih.govpreprints.org This approach is prized for its high step- and atom-economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. preprints.orgmdpi.com

In the context of pyrrolidine synthesis, MCRs, particularly those involving 1,3-dipolar cycloadditions, have proven to be exceptionally powerful. A common and effective strategy involves the one-pot reaction of an amino acid (such as L-phenylalanine or L-proline), an aldehyde or ketone (like isatin (B1672199) derivatives), and a dipolarophile. researchgate.netmdpi.com This generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the third component to construct the pyrrolidine ring. For instance, a three-component reaction between isatin, L-phenylalanine, and a quinolinyl-derived chalcone (B49325) in methanol (B129727) can produce biologically active spiro-pyrrolidines that merge three pharmacophoric cores: a quinoline (B57606) scaffold, a pyrrolidine ring, and an oxindole (B195798). researchgate.net

The versatility of MCRs allows for the incorporation of a wide array of substituents, facilitating the synthesis of complex pyrrolidine derivatives. For example, fluorous MCRs have been developed where one of the starting materials contains a fluorous tag. This allows for easy separation of the desired product, which can then undergo further modifications, such as Suzuki coupling, to introduce additional diversity. nih.gov The reaction conditions for MCRs can often be mild, and in some cases, can be accelerated using microdroplets and thin films, which can also help in elucidating the tandem reaction mechanism by capturing key intermediates via mass spectrometry. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref |

| Isatin | L-Phenylalanine | Quinolinyl-derived chalcone | Methanol | Spiro-pyrrolidine-oxindole | researchgate.net |

| Isatin derivatives | L-Phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenones | [bmim][BF4] | Dispirooxindolo-pyrrolidines | mdpi.com |

| Fluorous α,β-unsaturated ketone | Amino acid | N-phenyl isatin | Not specified | Spiroheterocyclic system | nih.gov |

| Isatin/Indenoquinoxaline | L-Phenylalanine | Quinolinyl-derived chalcones | Methanol | Spiro-pyrrolidines | researchgate.net |

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Pyrrolidine Frameworks

The 1,3-dipolar cycloaddition is arguably one of the most important and versatile methods for constructing five-membered heterocyclic rings, including the pyrrolidine framework. beilstein-journals.orgfrontiersin.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. nih.gov Azomethine ylides are highly reactive intermediates that are most often generated in situ. beilstein-journals.orgnih.gov A common method for their generation is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. beilstein-journals.orgtandfonline.com

This strategy has been extensively used to synthesize a vast array of highly substituted and stereochemically complex pyrrolidines. beilstein-journals.orgrsc.org The reaction is particularly valuable for creating pyrrolidine-containing scaffolds of medicinal interest, such as spirooxindoles. tandfonline.com For example, the reaction of an azomethine ylide with an electron-deficient olefin is a straightforward and efficient route to highly functionalized pyrrolidine rings. nih.gov The conformational constraints of the reactants often lead to cycloaddition with high selectivity. frontiersin.org

The scope of the 1,3-dipolar cycloaddition is broad, with various catalysts, including silver and copper salts, being employed to promote the reaction and control its stereochemical outcome. rsc.orgacs.org The reaction can also be performed under thermal conditions or with the aid of unconventional energy sources like microwave irradiation. researchgate.net

Regioselectivity and Stereoselectivity Control in Cycloaddition Processes

A key challenge and area of intensive research in 1,3-dipolar cycloadditions is the control of regioselectivity and stereoselectivity, as the creation of multiple new stereocenters is often possible. mdpi.comacs.org The stereochemical outcome of the cycloaddition is influenced by several factors, including the geometry of the azomethine ylide (which can exist as E or Z isomers), the nature of the dipolarophile, the catalyst, and the reaction conditions. nih.govmdpi.com

For instance, in the reaction of azomethine ylides with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, exclusive regioselectivity was observed, leading to the formation of specific regioisomers. nih.govacs.org The diastereoselectivity, however, was found to be dependent on the substitution pattern of the aryl ring on the dipolarophile, resulting in varying ratios of exo and endo cycloadducts. nih.govacs.org Computational studies, including Density Functional Theory (DFT) calculations, are often employed to understand and predict the reaction mechanism, regioselectivity, and stereoselectivity. nih.govacs.orgresearchgate.net These studies analyze the global and local electrophilicity and nucleophilicity of the reactants and the transition state geometries. nih.govacs.org

Catalysts play a crucial role in controlling stereoselectivity. Chiral catalysts can be used to achieve enantioselective 1,3-dipolar cycloadditions, providing access to enantioenriched pyrrolidines. rsc.org For example, the use of a silver carbonate catalyst in the reaction of N-tert-butanesulfinylazadienes with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers. acs.org

Synthesis of Spiro[pyrrolidine-oxindole] Derivatives

The spiro[pyrrolidine-oxindole] scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. tandfonline.comrsc.org Consequently, the synthesis of these complex structures has attracted considerable attention. The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is the most common and effective method for constructing this framework. tandfonline.comrsc.org

Typically, the azomethine ylide is generated in situ from the condensation of an isatin derivative (the source of the oxindole moiety) and an α-amino acid, such as sarcosine, L-proline, or L-phenylalanine. mdpi.comfrontiersin.orgrsc.org This ylide is then trapped by a dipolarophile, which is often an electron-deficient alkene. For example, the silver-catalyzed [3+2] cycloaddition of azomethine ylides (from isatins and primary α-amino acid esters) with chalcones yields spiro[pyrrolidine-oxindole] derivatives with four consecutive stereocenters, including a spiro-quaternary center, in high yields and with excellent diastereoselectivities. rsc.org

A variety of dipolarophiles have been employed in these reactions, including (E)-β-aryl-nitro-olefins, heterocyclic ylidenes, and even benzynes, leading to a diverse range of spiro[pyrrolidine-oxindole] derivatives. tandfonline.comnih.govacs.org The reaction can be performed as a three-component, one-pot synthesis, which is highly efficient and allows for the rapid assembly of complex molecular architectures. mdpi.com

Table 2: Synthesis of Spiro[pyrrolidine-oxindole] Derivatives via 1,3-Dipolar Cycloaddition

| Isatin Derivative | Amino Acid | Dipolarophile | Catalyst/Conditions | Product Features | Ref |

| Substituted isatins | Primary α-amino acid esters | Chalcones | Ag-catalyzed | Four consecutive stereocenters, high diastereoselectivity | rsc.org |

| Isatin | L-proline | Coumarin 3 | Graphene Oxide/MeOH | Fused chromeno spiro pyrrolidine oxindoles | frontiersin.org |

| Isatin | α-amino acids | (E)-β-aryl-nitro-olefins | Not specified | Regioisomeric spiro-oxindoles | nih.gov |

| Isatin derivatives | L-phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenones | [bmim][BF4] | Dispirooxindolo-pyrrolidines | mdpi.com |

| Isatins | CF3CH2NH2 (forms ketimine) | Benzyne | TBAF or TBAT | Spiro[oxindole-3,2′-pyrrolidine] | acs.org |

Nucleophilic Substitution and Alkylation Approaches

Beyond cycloaddition strategies, nucleophilic substitution and alkylation reactions provide direct routes to substituted pyrrolidines. The synthesis of 3-arylpyrrolidines can be achieved through the direct nucleophilic coupling of a pyrrolidine derivative bearing a leaving group at the 3-position with an organometallic reagent. For instance, N-benzyl-3-hydroxypyrrolidine can be converted to its corresponding p-toluenesulfonate or methanesulfonate (B1217627) ester. Subsequent treatment with a diarylcuprate reagent results in the formation of the 3-arylpyrrolidine. sci-hub.se

Another powerful approach involves the C-H functionalization of the pyrrolidine ring. researchgate.net Transition metal-catalyzed C-H alkylation has emerged as a highly effective method for forging carbon-carbon bonds. For example, rhodium(III)-catalyzed ortho-alkenylation of anilides with maleimides can produce 3-arylated maleimides, and under certain conditions, the corresponding 3-arylated succinimides, which contain a pyrrolidine-2,5-dione core. researchgate.net Similarly, cobalt(III)-catalyzed C-H alkylation of anilides with maleimides has been developed. researchgate.net While not directly forming the pyrrolidine ring itself, these methods are crucial for introducing aryl or alkyl substituents onto pre-existing heterocyclic scaffolds, which can be precursors to pyrrolidines.

Palladium-Catalyzed Coupling Reactions in Pyrrolidine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These reactions have been successfully applied to the synthesis and functionalization of pyrrolidines.

One such method is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which affords N-aryl-2-allyl pyrrolidines. nih.gov This reaction proceeds with high diastereoselectivity, typically favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of these heterocyclic compounds from simple primary amine precursors. nih.gov

Palladium-catalyzed hydroarylation of pyrrolines represents another direct route to 3-aryl pyrrolidines. chemrxiv.org This transformation involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline. This method is notable for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available starting materials. chemrxiv.org

Furthermore, the enantioselective α-arylation of N-Boc-pyrrolidine is a well-established method for synthesizing enantioenriched 2-arylpyrrolidines. researchgate.net This typically involves the deprotonation of N-Boc-pyrrolidine with a strong base in the presence of a chiral ligand, followed by transmetalation and subsequent palladium-catalyzed coupling with an aryl halide. researchgate.net Campos and co-workers reported a stereospecific palladium-catalyzed cross-coupling of α-zincated N-Boc-pyrrolidine with various aryl and heteroaryl halides, which proceeds with excellent enantiospecificity. researchgate.net

Table 3: Palladium-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Substrates | Catalyst System | Product | Key Features | Ref |

| Carboamination | γ-N-arylamino alkenes, vinyl bromides | Palladium(0) catalyst, base | N-aryl-2-allyl pyrrolidines | High diastereoselectivity | nih.gov |

| Hydroarylation | Pyrrolines, aryl sources | Palladium catalyst | 3-Aryl pyrrolidines | Broad substrate scope | chemrxiv.org |

| Aminoarylation | Alkenes with pendant amines, aryl bromides | Pd(OAc)2, ligand | Cyclized pyrrolidines | Intramolecular cyclization | acs.org |

| α-Arylation | N-Boc-pyrrolidine, aryl halides | Pd(OAc)2, P(tBu)3 (with organozinc reagent) | α-Arylpyrrolidines | Excellent enantiospecificity | researchgate.net |

Development of Enantioselective Synthetic Routes for Chiral 3-(2-Fluorophenyl)pyrrolidine Analogs

The biological activity of chiral molecules is often dependent on their specific stereochemistry. researchgate.net Consequently, the development of enantioselective synthetic methods to produce specific enantiomers of this compound analogs is of paramount importance. Various strategies have been successfully employed to achieve high enantioselectivity.

One prominent approach involves the use of organocatalysis. For instance, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been utilized in the highly enantioselective conjugate addition of nitromethane (B149229) to alkylidene malonates. rsc.orgrsc.org This method provides a pathway to chiral pyrrolidine-3-carboxylic acid derivatives, which are precursors to 3-arylpyrrolidines. rsc.orgrsc.org Specifically, electron-deficient benzylidene malonates, such as those with fluoro substituents, have demonstrated excellent enantioselectivities (up to 98% ee). rsc.org

Another powerful strategy is metal-catalyzed asymmetric synthesis. Rhodium(I)/chiral diene complexes have been shown to effectively catalyze the 1,4-addition of arylboronic acids to fumaric esters, yielding optically active 3-arylsuccinates with excellent enantioselectivity (up to >99.5% ee). acs.org These intermediates can then be converted to chiral 3-arylpyrrolidine derivatives. acs.org Similarly, rhodium-catalyzed hydroarylation of 3-pyrrolines with arylboroxines using a hydroxorhodium complex with (R)-segphos as a ligand affords 3-arylpyrrolidines in high yields and high enantioselectivity. acs.org

Copper-catalyzed reactions have also emerged as a practical route. A two-step synthesis involving Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination has been developed for producing α-arylpyrrolidines with excellent enantiomeric purity. nih.gov This method is noted for its mild conditions and broad substrate scope, including pharmaceutically relevant heteroarenes. nih.gov Furthermore, highly enantioselective 1,3-dipolar cycloadditions of iminoesters with other molecules can be achieved using copper(I) catalytic systems to generate chiral spiro[pyrrolidin-3,3′-oxindole] compounds. nih.gov

The following table summarizes some of the key enantioselective synthetic methods for preparing chiral pyrrolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived Thiourea | Conjugate Addition | Nitromethane, Alkylidene Malonates | Pyrrolidine-3-carboxylic acid derivatives | Up to 98% |

| Rhodium(I)/Chiral Diene | 1,4-Addition | Arylboronic Acids, Fumaric Esters | 3-Arylsuccinates / 3-Arylpyrrolidines | Up to >99.5% |

| Hydroxorhodium/(R)-segphos | Hydroarylation | 3-Pyrrolines, Arylboroxines | 3-Arylpyrrolidines | High |

| Copper(I)/Chiral Ligand | Intramolecular Hydroamination | Aminoalkenes | α-Arylpyrrolidines | High |

| Copper(I)/(S,Sp)-Ph Phosferrox | 1,3-Dipolar Cycloaddition | Ethoxyformylmethylene oxindole, Iminoesters | Spiro[pyrrolidin-3,3′-oxindole] | Up to 95:5 er |

Functionalization and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, these studies involve systematic modifications of both the fluorophenyl moiety and the pyrrolidine ring to understand how these changes affect its interaction with biological targets. researchgate.net

Modifications of the Fluorophenyl Moiety

The fluorophenyl group of this compound is a key area for modification in SAR studies. The position and nature of substituents on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Research has shown that the introduction of additional substituents on the phenyl ring can modulate the potency and selectivity of the resulting derivatives. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring led to better in vitro potency. nih.gov Halogen substitutions, such as chloro and fluoro groups, have been shown to improve binding affinity significantly compared to non-halogenated analogs. vulcanchem.com

Furthermore, the replacement of the fluorine atom or the introduction of other groups can lead to derivatives with altered pharmacological profiles. For example, replacing a chlorine atom with a methylsulfonyl group was found to reduce metabolic clearance but also decrease central nervous system penetration. vulcanchem.com In another study on spirooxindole MDM2 inhibitors, inserting a nitrogen atom into the 3-chloro-2-fluorophenyl substituent resulted in a 26-fold decrease in binding affinity, highlighting the sensitivity of the interaction to electronic changes in this ring. nih.govacs.org

The table below illustrates examples of modifications on the phenyl ring and their observed effects in related compound series.

| Original Substituent(s) | Modification | Observed Effect on Activity/Property |

| 3-Fluoro | Add 4-Chloro | Improved binding affinity vulcanchem.com |

| 3-Chloro, 2-Fluoro | Insert Nitrogen into ring | 26-fold weaker binding affinity nih.govacs.org |

| Chlorine | Replace with Methylsulfonyl | Reduced metabolic clearance, decreased CNS penetration vulcanchem.com |

| Unsubstituted Phenyl | Add Fluoro | Better in vitro potency nih.gov |

Substitutions on the Pyrrolidine Nitrogen and Ring Carbons

The pyrrolidine ring itself offers multiple sites for functionalization, including the nitrogen atom and the ring carbons. These modifications can alter the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for target engagement. nih.gov

The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov Derivatization at this position can introduce a wide variety of functional groups, significantly impacting the compound's properties. For instance, the transformation of a sulfonamide moiety into amides, ureas, or tertiary amines at the pyrrolidine nitrogen resulted in inactive inhibitors of the glycine (B1666218) transporter 1 (GlyT1). nih.gov

Substitutions on the carbon atoms of the pyrrolidine ring also play a critical role in defining the SAR. In the context of spirooxindole MDM2 inhibitors, installing methyl groups at the 3-position of a cyclobutyl ring attached to the pyrrolidine core led to a seven-fold increase in potency. nih.govacs.org The stereochemistry of these substituents is also vital, as different stereoisomers can exhibit vastly different biological profiles due to their unique interactions with chiral protein targets. researchgate.net For example, the (S)-enantiomers of certain propanamide analogs showed superior activity compared to their (R)-counterparts. vulcanchem.com

| Position of Substitution | Substituent Type | Effect on Activity/Property |

| Pyrrolidine Nitrogen | Amides, Ureas, Tertiary Amines | Loss of GlyT1 inhibitory activity nih.gov |

| Pyrrolidine Ring Carbon (C3 of attached cyclobutyl) | Methyl groups | 7-fold increase in potency nih.govacs.org |

| Pyrrolidine Ring Carbon | Varied Substituents | Significantly impacts biological efficacy |

Iii. Comprehensive Analytical Characterization and Methodologies for Fluorophenyl Pyrrolidine Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of fluorophenyl pyrrolidine (B122466) derivatives, the pyrrolidine ring protons typically exhibit signals in the range of δ 1.5–3.5 ppm. Specifically for 3-(4-Fluorophenyl)pyrrolidine, the pyrrolidine ring protons (CH₂) are observed between δ 1.8–2.5 ppm, and the N-CH₂ protons appear at δ 3.0–3.5 ppm. The aromatic protons of the fluorophenyl group in this isomer show a doublet in the range of δ 7.1–7.3 ppm with a coupling constant (J) of 8.5 Hz.

For a related compound, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, the pyrrolidine protons appear as multiplets in the ¹H NMR spectrum. ljmu.ac.uk

Table 1: Representative ¹H NMR Data for Fluorophenyl Pyrrolidine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 3-(4-Fluorophenyl)pyrrolidine | Pyrrolidine CH₂ | 1.8–2.5 | - | - | |

| Pyrrolidine N-CH₂ | 3.0–3.5 | - | - | ||

| Aromatic CH | 7.1–7.3 | d | 8.5 | ||

| (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Pyrrolidine H-5a | 3.82 | dd | 9.2 | |

| Pyrrolidine H-3 | 3.45 | m | - | ||

| Pyrrolidine H-4 | 2.95 | m | - | ||

| Aromatic CH | 7.32 | m | - | ||

| Benzyl (B1604629) CH₂ | 4.21 | d | 14.1 |

Note: This table is interactive and can be sorted by clicking on the column headers.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In fluorinated aromatic rings, the carbon-fluorine coupling constants (J-values) are particularly informative, with the largest coupling observed for the ipso-carbon (the carbon directly attached to the fluorine) and smaller couplings for the ortho-, meta-, and para-carbons. sci-hub.se

For (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, the pyrrolidine carbons appear at δ 62.1 (C-2), 48.3 (C-5), and 34.8 (C-3) ppm. The aromatic carbons resonate between δ 130.2–115.7 ppm, with the carbon bearing the fluorine showing a large coupling constant (JCF = 243 Hz). The carboxylic acid carbon is observed at δ 174.8 ppm.

Table 2: Representative ¹³C NMR Data for Fluorophenyl Pyrrolidine Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) | Reference |

| (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Pyrrolidine C-2 | 62.1 | - | |

| Pyrrolidine C-5 | 48.3 | - | ||

| Pyrrolidine C-3 | 34.8 | - | ||

| Aromatic C-F | 162.5 | 243 | ||

| Aromatic C | 130.2–115.7 | - | ||

| Carboxylic Acid C | 174.8 | - |

Note: This table is interactive and can be sorted by clicking on the column headers.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for analyzing fluorine-containing compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent tool for differentiating between positional isomers of fluorophenyl pyrrolidines. sci-hub.se

For instance, in a study of six isomers of 1-[1-(fluorophenyl)-2-phenylethyl]pyrrolidine, the ¹⁹F chemical shifts ranged from -111.58 to -117.10 ppm. sci-hub.se The distinct chemical shift for each isomer allows for their unambiguous identification. For 3-(4-fluorophenyl)pyrrolidine, a singlet at approximately δ -115 ppm confirms the para-position of the fluorine substituent.

Table 3: ¹⁹F NMR Chemical Shifts for Positional Isomers of 1-[1-(Fluorophenyl)-2-phenylethyl]pyrrolidine

| Isomer | ¹⁹F Chemical Shift (δ, ppm) | Reference |

| 3-F | -111.58 | sci-hub.se |

| 3''-F | > -111.58 | sci-hub.se |

| 4-F | < -111.58, > -117.10 | sci-hub.se |

| 4''-F | < -111.58, > -117.10 | sci-hub.se |

| 2-F | < -111.58, > -117.10 | sci-hub.se |

| 2''-F | -117.10 | sci-hub.se |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Both low- and high-resolution mass spectrometry are employed in the characterization of fluorophenyl pyrrolidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. scispace.com

For example, the high-resolution mass spectrum of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (2-F-DPPy) showed a protonated molecule [M+H]⁺ at m/z 270.16556, which is consistent with the theoretical mass of C₁₈H₂₁FN⁺ (m/z 270.16525) with a mass accuracy of 1.1 ppm. sci-hub.se Similarly, the 3-F and 4''-F isomers also showed [M+H]⁺ ions with high mass accuracy. sci-hub.se

Tandem mass spectrometry (MS/MS) experiments, particularly with chemical ionization (CI), have proven effective in differentiating isomers. sci-hub.se For instance, the CI tandem mass spectra of the [M+H – HF]⁺ ion for the six isomers of 1-[1-(fluorophenyl)-2-phenylethyl]pyrrolidine revealed distinct fragmentation patterns, enabling their differentiation. sci-hub.se The 2-F isomer produced a base peak at m/z 181, while the 3-F isomer showed a base peak at m/z 174. sci-hub.se

Table 4: High-Resolution Mass Spectrometry Data for Isomers of 1-[1-(Fluorophenyl)-2-phenylethyl]pyrrolidine

| Isomer | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) | Reference |

| 2-F-DPPy | 270.16525 | 270.16556 | 1.1 | sci-hub.se |

| 3-F-DPPy | 270.16525 | 270.16576 | 1.9 | sci-hub.se |

| 2''-F-DPPy | 270.16525 | 270.16598 | 2.7 | sci-hub.se |

| 4''-F-DPPy | 270.16525 | 270.16585 | 2.2 | sci-hub.se |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

GC-MS and LC-MS are powerful hyphenated techniques for separating and identifying compounds within a mixture. In the analysis of fluorophenyl pyrrolidine derivatives, such as the isomers of 1-[1-(fluorophenyl)-2-phenylethyl]pyrrolidine (F-DPPy), both methods provide critical data, though with differing capabilities. sci-hub.senih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): When analyzed by GC-MS, particularly with a chemical ionization (CI) source, the protonated molecules ([M+H]⁺) of F-DPPy isomers can be readily confirmed. For instance, isomers of F-DPPy show a protonated molecule at a mass-to-charge ratio (m/z) of 270. sci-hub.se The use of methane (B114726) as a reagent gas may also produce adduct ions of lower abundance, such as [M+29]⁺ and [M+41]⁺. sci-hub.se Even in the single-stage CI-MS mode, some fragmentation occurs, yielding diagnostically useful ions. A notable fragment corresponds to the loss of hydrogen fluoride (B91410) ([M+H-HF]⁺) at m/z 250, while an ion at m/z 72 can be indicative of the pyrrolidin-1-ium species, confirming the presence of the pyrrolidine ring. sci-hub.se However, GC-MS analysis alone may not be sufficient to completely differentiate between certain positional isomers of fluorophenyl pyrrolidine compounds. sci-hub.seljmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially when coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), offers an alternative and often superior method for analysis. sci-hub.se LC is particularly advantageous for separating diverse analogs and isomers that may be difficult to resolve using GC. sci-hub.senih.gov For example, High-Performance Liquid Chromatography (HPLC) has been shown to provide adequate separation of 2-F-, 3-F-, and 4-F-DPPy isomers. sci-hub.se LC-MS is a standard technique for analyzing a wide array of compounds and is frequently employed for the characterization of pyrrolidine derivatives. diva-portal.orgsigmaaldrich.com

The table below summarizes typical instrument parameters used in the LC-MS analysis of fluorophenyl pyrrolidine analogs. sci-hub.se

| Parameter | LC Condition | MS Condition |

| Column | C18 stationary phase | Agilent JetStream Electrospray Ionization (ESI) |

| Mobile Phase | Gradient of acetonitrile (B52724) (with 1% formic acid) and water (with 1% formic acid) | Positive ion mode |

| Column Temp. | 40°C | Gas Temperature: 325°C |

| Flow Rate | 0.6 mL/min | Drying Gas Flow: 10 L/min |

| Acquisition | 5.5 min run time | Sheath Gas Temperature: 400°C |

| Scan Range | N/A | m/z 100–1000 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of molecules by analyzing their fragmentation patterns. wikipedia.orgnationalmaglab.org In this technique, a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information that can be used to differentiate between closely related isomers. wikipedia.org

For fluorophenyl pyrrolidine isomers, chemical ionization tandem mass spectrometry has proven particularly effective. sci-hub.senih.gov The analysis of product ion mass spectra derived from the [M+H-HF]⁺ precursor ion (m/z 250 for F-DPPy isomers) allows for the clear differentiation between positional isomers. sci-hub.se The fragmentation pathways are distinct for each isomer, leading to a unique fingerprint of product ions. sci-hub.seljmu.ac.uk

For example, in the analysis of F-DPPy isomers, the 2-F-DPPy isomer generates a more extensive range of product ions compared to its 3-F and 4-F counterparts. sci-hub.se The table below highlights the key diagnostic product ions observed in the CI-MS/MS spectra for different F-DPPy isomers, which are crucial for their unambiguous identification. sci-hub.se

| Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) | Base Peak (m/z) |

| 2-F-DPPy | 250 | 70, 103, 131, 158, 159, 166, 179 | 181 |

| 3-F-DPPy | 250 | 91, 159, 179 | 174 |

| 4-F-DPPy | 250 | 91, 159, 181 | 250 ([M+H-HF]⁺) |

Data derived from the analysis of 1-[1-(fluorophenyl)-2-phenylethyl]pyrrolidine isomers. sci-hub.se

This differentiation is critical in forensic and research settings where the specific isomer can have different properties and effects. The stability of the [M+H-HF]⁺ ion is highest for the 4-F-DPPy isomer, which remains as the base peak in its spectrum, while the other isomers show more extensive fragmentation. sci-hub.se

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. matanginicollege.ac.inpressbooks.pub For the characterization of fluorophenyl pyrrolidine compounds, IR spectroscopy provides valuable information about the molecular structure. Analyses can be performed using various methods, including Attenuated Total Reflection (ATR) for solid or liquid samples and GC-condensed phase IR (GC-sIR) for volatile compounds. sci-hub.se

The IR spectra of fluorophenyl pyrrolidine isomers exhibit characteristic absorption bands. While many bands are common across isomers, subtle differences, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation. For instance, in the analysis of F-DPPy isomers, the spectra of 4-F-DPPy and its benzyl-substituted counterpart (4''-F-DPPy) show a sharp, intense band around 1220 cm⁻¹ and notably at 1510 cm⁻¹, which helps distinguish them from the 2-fluoro and 3-fluoro isomers. sci-hub.se

The table below lists some general characteristic IR absorption regions relevant to fluorophenyl pyrrolidine structures. sci-hub.sepressbooks.pub

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration of C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration of C-H bonds in the pyrrolidine ring. |

| C=C (Aromatic) | 1680 - 1450 | Stretching vibrations within the phenyl ring. The band at ~1510 cm⁻¹ is notable for 4-fluoro substituted isomers. sci-hub.se |

| C-F (Aromatic) | 1250 - 1100 | Stretching vibration of the carbon-fluorine bond. A sharp band around 1220 cm⁻¹ is characteristic for 4-F-DPPy. sci-hub.se |

| C-N (Aliphatic) | 1250 - 1020 | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating components of a mixture to assess the purity of a synthesized compound and to resolve different isomers. For fluorophenyl pyrrolidines, which are often produced as mixtures of positional isomers or enantiomers, these techniques are particularly vital.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. libretexts.org It is well-suited for analyzing thermally stable and volatile substances. libretexts.org While many fluorophenyl pyrrolidine compounds can be analyzed directly, their volatility can be enhanced through derivatization, a process of chemically modifying the compound. libretexts.org For compounds containing functional groups like secondary amines (-NH-), derivatization can improve peak shape and thermal stability. libretexts.org A common derivatization reaction is the formation of N-acyl pyrrolidides, which are known to have good chromatographic properties for GC-MS analysis. aocs.orgifremer.fr

In the analysis of underivatized fluorophenyl pyrrolidine analogs like F-DPPy, specific GC conditions are used to achieve separation. A typical setup involves a low-polarity capillary column, such as a DB-1, and a programmed temperature gradient. sci-hub.se

The following table details representative GC parameters for the analysis of fluorophenyl pyrrolidine isomers. sci-hub.se

| Parameter | Condition 1 | Condition 2 |

| Column | DB-1 fused silica (B1680970) (30 m x 0.32 mm i.d., 0.25 µm film) | DB-1 fused silica (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (2.5 mL/min) | Helium (1.0 mL/min, constant flow) |

| Injector Temp. | 240°C (Splitless) | 280°C (Splitless) |

| Oven Program | 80°C (2 min), then 20°C/min to 290°C (hold 20 min) | 80°C (2 min), then 15°C/min to 280°C (hold 20 min) |

| Transfer Line | 280°C | 280°C |

While GC is a powerful tool, it may not always resolve all positional isomers of fluorophenyl pyrrolidines, necessitating the use of liquid chromatography. sci-hub.se

Liquid Chromatography (LC) for Diverse Analogs

Liquid chromatography, particularly HPLC, is a highly versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally sensitive. sci-hub.secore.ac.uk It offers excellent resolving power for complex mixtures and is often the method of choice for separating positional isomers of fluorophenyl pyrrolidine analogs. sci-hub.senih.gov

Research has shown that while GC-MS struggles with the complete differentiation of F-DPPy isomers, HPLC can provide adequate separation. sci-hub.se The separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. sci-hub.sediva-portal.org Fluorophenyl-functionalized stationary phases are also available and can offer alternative selectivity for fluorine-containing compounds. restek.comrestek.com

The ability of LC to handle diverse analogs makes it a cornerstone for purity assessment and quality control in the synthesis and analysis of these compounds. acs.org

Chiral Chromatography for Enantiomeric Purity and Separation

Many fluorophenyl pyrrolidine compounds possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are crucial. csfarmacie.cz Chiral chromatography is the primary method used to achieve this separation. csfarmacie.czresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated effectiveness in separating the enantiomers of various pyrrolidine derivatives. researchgate.netnih.gov

The separation can be performed using normal-phase, reversed-phase, or polar organic modes of liquid chromatography, as well as supercritical fluid chromatography (SFC), which can offer faster separations and reduced solvent consumption. csfarmacie.czresearchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. Recent studies have demonstrated the successful chiral separation of various pyrrolidine derivatives, including those with fluorophenyl groups, using HPLC with polysaccharide-based CSPs. nih.govresearchgate.net

Iv. Pharmacological and Biological Investigations of 3 2 Fluorophenyl Pyrrolidine and Analogues

In Vitro Pharmacological Profiling and Target Identification

The initial stages of drug discovery heavily rely on in vitro screening to identify the biological targets of a compound and to understand its mechanism of action at a molecular level. For 3-(2-Fluorophenyl)pyrrolidine and its derivatives, a range of in vitro assays have been employed to characterize their pharmacological properties.

The interaction of this compound analogues with various receptors has been investigated to determine their potential as modulators of key signaling pathways in the central nervous system and other biological systems.

The N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory formation, has been a target of interest for various neurological and psychiatric disorders. While extensive research has been conducted on NMDA receptor antagonists, specific in vitro data for this compound's direct interaction with the NMDA receptor is not extensively documented in publicly available literature. However, the broader class of 3-arylpyrrolidines has been explored for its potential to modulate NMDA receptor activity. Further investigation is required to specifically characterize the antagonistic properties of this compound at the NMDA receptor complex.

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. The identification of inverse agonists of RORγt is a key strategy for the development of novel anti-inflammatory therapies.

Research has led to the discovery of potent RORγt inverse agonists that feature a fluorophenyl pyrrolidine (B122466) scaffold. For instance, a series of cis-3,4-diphenylpyrrolidines were designed based on the binding conformation of known bicyclic sulfonamide inverse agonists. Within this series, compounds incorporating a 4-fluorophenyl group on the pyrrolidine ring have demonstrated significant RORγt inverse agonist activity.

One notable analogue, (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine , emerged as a highly effective scaffold. Further optimization of this scaffold led to the identification of piperidinyl carboxamide derivatives with potent RORγt inverse agonist activity. For example, a specific piperidinyl carboxamide analogue exhibited an EC50 of 61 nM in an inverse agonist assay, demonstrating high potency. researchgate.net This compound also showed good selectivity over other related nuclear receptors such as RORα, RORβ, LXRα, and LXRβ. researchgate.net

Another related compound, (S)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine , has also been identified as a key moiety in the development of potent RORγt inverse agonists. nih.gov These findings highlight the importance of the fluorophenylpyrrolidine core in designing selective and potent modulators of RORγt activity.

Table 1: In Vitro RORγt Inverse Agonist Activity of a 3-(4-Fluorophenyl)pyrrolidine Analogue

| Compound Name | Assay Type | Target | Potency (EC50) |

| Piperidinyl carboxamide derivative of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine | Inverse Agonist Assay | RORγt | 61 nM |

The inhibitory activity of this compound and its analogues against specific enzymes has also been a focus of pharmacological investigation, particularly in the context of neurological disorders.

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in the nervous system, which plays a role in neurotransmission and cerebrovascular regulation. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative conditions, making selective nNOS inhibitors a potential therapeutic target.

A series of chiral pyrrolidine-based inhibitors of nNOS have been synthesized and evaluated. These studies have included compounds with fluorine substitutions to investigate their effect on binding affinity and selectivity. While specific data for this compound is not provided, the research on related fluorinated pyrrolidine derivatives offers valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.

For example, a monofluoro methylene (B1212753) derivative of a known pyrrolidine-based nNOS inhibitor, referred to as inhibitor 8c , which is a mixture of diastereomers, demonstrated increased potency for rat nNOS compared to its non-fluorinated counterpart. nih.gov This enhanced potency was attributed to the higher basicity of the amino group in the lipophilic tail of the molecule. nih.gov However, the selectivity of this compound for nNOS over endothelial NOS (eNOS) was somewhat reduced. nih.gov

The crystal structures of several fluorine-containing pyrrolidine inhibitors bound to nNOS have been determined, providing a molecular basis for their binding and the influence of fluorine atoms on the interaction with the enzyme. nih.gov These studies are crucial for the rational design of more potent and selective nNOS inhibitors based on the pyrrolidine scaffold.

Table 2: In Vitro nNOS Inhibitory Activity of a Fluorinated Pyrrolidine Analogue

| Compound | Target Enzyme | Potency | Selectivity (nNOS vs. eNOS) |

| Inhibitor 8c (monofluoro methylene derivative) | Rat nNOS | Increased potency vs. non-fluorinated analog | Somewhat diminished |

Enzyme Inhibition Assays

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of this compound have been evaluated for their ability to inhibit cholinesterases, which are enzymes crucial for nerve function. nih.gov Specifically, a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were tested for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The compound benzyl (2S)-2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated a moderate inhibitory effect against AChE. nih.gov In a broader context of the studied series, some compounds showed more significant activity against BChE. For instance, benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates exhibited anti-BChE activity with IC50 values of 28.21 and 27.38 μM, respectively, which is comparable to the standard drug rivastigmine. nih.gov The ortho-brominated compound and benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate showed greater selectivity for BChE. nih.gov

In another study, a series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Several of these compounds, specifically 3o , 3p , and 3s , demonstrated high selectivity towards BChE over AChE, with the most potent compound exhibiting an IC50 value of 1.71 ± 0.087 µM, an activity level comparable to the drug donepezil. nih.gov Kinetic studies revealed that compound 3p inhibits BChE through a mixed competitive mechanism. nih.gov

Glycosidase (α-Amylase and α-Glucosidase) Inhibition

Pyrrolidine derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov By inhibiting these enzymes, the rate of carbohydrate breakdown and subsequent glucose absorption can be slowed, which is a therapeutic strategy for managing blood sugar levels. nih.gov

In a study of synthesized pyrrolidine derivatives, several compounds demonstrated inhibitory activity against both enzymes. For α-amylase, derivatives 3a and 3g showed the most significant inhibition with IC50 values of 36.32 and 26.24 μg/mL, respectively. nih.gov For α-glucosidase, compound 3g was the most potent inhibitor with an IC50 value of 18.04 μg/mL, followed by compounds 3d (29.38 μg/mL), 3e (28.55 μg/mL), and 3f (27.51 μg/mL). nih.gov Structure-activity relationship (SAR) studies indicated that electron-donating groups, such as the para-methoxy group in compound 3g , contributed to the enhanced inhibitory activity. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that plays a role in glucose metabolism, and its inhibition is a therapeutic approach for type 2 diabetes. nih.gov Research has explored novel DPP-IV inhibitors with a pyrazolidine (B1218672) scaffold. nih.gov One such compound, an isoleucine pyrazolidide with a phenyl urea (B33335) group, demonstrated inhibition of rat plasma, porcine kidney, and human Caco-2 DPP-IV with IC50 values of 1.70, 2.26, and 2.02 μM, respectively. nih.gov Another compound from this class acted as a selective and competitive inhibitor of DPP-IV and was shown to effectively block the degradation of active GLP-1 peptide. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Studies have investigated the inhibitory effects of 1,3,5-trisubstituted-pyrazolines on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated. nih.gov The inhibition constants (Ki) for these compounds ranged from 316.7 ± 9.6 to 533.1 ± 187.8 nM for hCA I and from 412.5 ± 115.4 to 624.6 ± 168.2 nM for hCA II. nih.gov For comparison, the reference compound Acetazolamide had Ki values of 278.8 ± 44.3 nM for hCA I and 293.4 ± 46.4 nM for hCA II. nih.gov

Cellular Effects and Cytotoxicity Profiling

The effects of this compound analogues have been studied at the cellular level, particularly focusing on their potential as anticancer agents.

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116, LNCaP, RS4;11, B16F10)

Pyrrolidine derivatives have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net For instance, spiro[pyrrolidine-thiazolo-oxindoles] derivatives have shown biological activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines in vitro. researchgate.net Another compound, 4-(pyrrolidine-(16)-2,5-dione-1-yl) phenol, exhibited significant anticancer activity against the HT-29 (colon) cancer cell line. researchgate.net

In a study focused on proline-based carbamates, a series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were screened for cytotoxicity against the human monocytic leukaemia THP-1 cell line and were found to have insignificant toxicity. nih.gov

MDM2-p53 Interaction Inhibition

The interaction between the MDM2 protein and the p53 tumor suppressor is a key target in cancer therapy. acs.orgnih.gov Small-molecule inhibitors that block this interaction can reactivate p53's tumor-suppressing function. acs.orgnih.gov Spirooxindole derivatives containing a 3-chloro-2-fluorophenyl group have been designed and optimized as potent MDM2 inhibitors. nih.gov

One such compound, 60 (AA-115/APG-115) , which incorporates a 3-chloro-2-fluorophenyl substituent, binds to MDM2 with a very high affinity (Ki < 1 nM). nih.gov This compound potently inhibits cell growth in the SJSA-1 cell line with an IC50 value of 60 nM. nih.gov Further studies on novel pyrrolidone derivatives as p53-MDM2 inhibitors led to the discovery of compounds 41 (Ki = 260.0 nM) and 60a (Ki = 150.0 nM), which showed good and selective activity against tumor cells. acs.org These compounds also effectively inhibited tumor growth in an A549 xenograft model. acs.org Interestingly, compound 41 was also identified as a potent dual inhibitor of MDM2 and MDMX. acs.org

Induction of Apoptosis Biomarkers

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic agents. Investigations into pyrrolidine analogues have revealed their capacity to trigger apoptotic pathways in cancer cells, often mediated by the activation of specific biomarkers, most notably caspases.

Novel spiropyrrolidine heterocyclic hybrids have been shown to induce cancer cell death through a caspase-related apoptotic pathway. Specifically, the activity of caspase-3, a crucial executioner caspase, was significantly increased in Jurkat cells treated with these compounds. This activation is a hallmark of apoptosis, leading to the systematic disassembly of the cell. Flow cytometry analysis confirmed apoptosis by measuring the externalization of phosphatidylserine (B164497) (using Annexin V-FITC) and cell membrane integrity (using propidium (B1200493) iodide), with a significant increase in apoptotic cells observed following treatment.

Similarly, studies on 1-benzylpyrrolidin-3-ol analogues identified lead compounds that selectively induce apoptosis in human leukemia (HL-60) cells. The mechanism was linked to the targeting of caspase-3, a vital protease that triggers the apoptotic cascade. The activation of caspases is a central event in the apoptotic process, and defects in this pathway are often implicated in carcinogenesis. Microscopic analysis of treated cells showed characteristic apoptotic features, including membrane blebbing, cell shrinkage, and condensation of nuclear material. Further research on other pyrrolidine derivatives, such as (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride, has demonstrated apoptosis induction in colon cancer cells (HCT116 and Caco-2) associated with reduced mitochondrial membrane potential and the activation of caspases-3/7 and caspase-8. This indicates the involvement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Fluorinated pyrrolidinyl analogues of (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have been developed as highly potent and selective inhibitors of caspases-3 and -7. While these are inhibitors rather than inducers, their development underscores the critical role of these specific caspases as targets for pyrrolidine-based compounds in modulating apoptotic processes.

Evaluation of Anti-Biofilm Activity

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in treating infections due to their inherent tolerance to conventional antibiotics. The investigation of this compound analogues, particularly pyrrolidine-2,3-diones, has revealed promising anti-biofilm properties.

A library of novel 2,3-pyrrolidinedione analogues was evaluated for its ability to combat biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The anti-biofilm activity was assessed using Minimum Biofilm Inhibition Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) assays. The MBIC assay measures the concentration required to inhibit the formation of new biofilms, while the MBEC assay determines the concentration needed to eliminate pre-formed biofilms.

Several analogues demonstrated significant biofilm inhibition at concentrations that had only modest effects on planktonic (free-floating) bacteria. For instance, some compounds displayed over 80% biofilm inhibition at a concentration of 40 μM. This suggests that their primary mechanism may involve disrupting biofilm formation rather than outright killing the bacteria, which is a valuable strategy for developing adjuvants to existing antibiotic therapies. The structural modifications, such as the introduction of specific alkyl chains to the nitrogen of the 2,3-pyrrolidinedione core, were found to be critical for retaining or enhancing this anti-biofilm activity.

Further studies on pyrrolidine-2,3-dione (B1313883) dimers showed they could not only inhibit but also eradicate established S. aureus biofilms. Some of these compounds were able to eradicate biofilms at concentrations very close to their Minimum Inhibitory Concentration (MIC) for planktonic bacteria. Notably, one lead compound displayed synergy with the antibiotic vancomycin, causing a four-fold reduction in vancomycin's MBEC value. This highlights the potential of these pyrrolidine scaffolds to be used as adjuvant therapies to restore the efficacy of conventional antibiotics against biofilm-related infections.

In Vivo Pharmacological Efficacy and Mechanistic Studies

Anticonvulsant Activity in Animal Models

While data specifically for this compound is limited, extensive research on structurally similar analogues, particularly those with a pyrrolidine-2,5-dione core, has demonstrated significant anticonvulsant activity in established animal models. These studies are crucial for identifying potential new antiepileptic drugs (AEDs). The primary screening models include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the psychomotor seizure (6 Hz) test, recognized as a model for therapy-resistant focal seizures. nih.govmdpi.com

A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are close analogues, were evaluated for anticonvulsant properties. nih.gov The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , showed potent activity in both the MES and 6 Hz seizure tests, with ED₅₀ values significantly lower than the reference drug, valproic acid. nih.govresearchgate.net This indicates a broad spectrum of anticonvulsant action.

Similarly, hybrid compounds combining a 3-(3-methylthiophen-2-yl) moiety with the pyrrolidine-2,5-dione ring were assessed. nih.gov The most promising compound in this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride , also exhibited strong protection in both the MES and 6 Hz tests. nih.gov The structure-activity relationship studies suggest that the substituent on the phenyl ring at position 3 of the pyrrolidine core is a key determinant of anticonvulsant efficacy. nih.gov

| Compound Analogue | Animal Model | Activity/Efficacy (ED₅₀ mg/kg) | Reference Drug (ED₅₀ mg/kg) |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 68.30 | Valproic Acid (252.74) |

| 6 Hz (32 mA) | 28.20 | Valproic Acid (130.64) | |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | Maximal Electroshock (MES) | 62.14 | Valproic Acid (252.7) |

| 6 Hz (32 mA) | 75.59 | Valproic Acid (130.6) |

Antinociceptive Properties in Pain Models

Antiseizure medications are often effective in the management of pain, particularly neuropathic pain. nih.gov Consequently, pyrrolidine derivatives with demonstrated anticonvulsant activity have been evaluated for their antinociceptive (pain-relieving) properties in various animal models. These models include the formalin test, which assesses response to tonic, persistent pain, and models of chemotherapy-induced neuropathic pain. nih.govnih.govnih.gov

In the formalin model, which has an early neurogenic phase and a late inflammatory phase, several 3-benzhydryl-pyrrolidine-2,5-dione derivatives were active, particularly in the second (late) phase. nih.gov Likewise, select 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects in both phases of the formalin test. nih.gov

Furthermore, these compounds showed efficacy in models of neuropathic pain. Several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed antiallodynic properties in an oxaliplatin-induced peripheral neuropathy model, and one compound also attenuated tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. nih.govmdpi.com This suggests that these pyrrolidine analogues can modulate pain signaling in chronic pain states. The compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione also showed significant analgesic activity in the late phase of the formalin test. nih.gov

| Compound Analogue Class | Pain Model | Observed Effect |

|---|---|---|

| 3-benzhydryl-pyrrolidine-2,5-diones | Formalin Test (Tonic Pain) | Significant attenuation of nocifensive response in the late phase. |

| 3-benzhydryl-pyrrolidine-2,5-diones | Oxaliplatin-Induced Neuropathy | Antiallodynic activity observed. |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test (Tonic Pain) | Significant antinociceptive effect in both early and late phases for some analogues. |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Oxaliplatin-Induced Neuropathy | Antiallodynic properties demonstrated. |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | Formalin Test (Tonic Pain) | Significant analgesic activity in the late phase. |

Antitumor Efficacy in Xenograft Models

Patient-derived tumor xenograft (PDTX) models, where human tumor tissue is implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new anticancer agents. nih.gov Studies on various pyrrolidine and pyrrolidone analogues have demonstrated their potential antitumor activity in such in vivo models.

For example, a series of novel galloyl pyrrolidine derivatives were evaluated in an anti-metastasis model using mice bearing H22 tumor cells. nih.gov The results showed that most of these inhibitors displayed favorable tumor inhibitory activities, with one lead compound achieving an inhibition rate of 62.37%, indicating promise for this class of compounds as antitumor agents. nih.gov

In another study, a pyrrolidone derivative (compound 7) was tested for its efficacy against diffuse large B-cell lymphoma (DLBCL). researchgate.netbohrium.com Mechanistic studies found that the compound induced DNA damage, mitochondrial dysfunction, and cell cycle disruption, leading to apoptosis. researchgate.netbohrium.com This compound's efficacy was confirmed in vivo, where it exhibited efficient anticancer activity by significantly suppressing lung tumor growth in a murine lung tumor xenograft model. researchgate.net These findings highlight that pyrrolidine-based structures can serve as effective scaffolds for the development of therapeutic agents for various cancers.

Exploration of Dissociative Effects

Dissociative drugs are a class of hallucinogens that produce feelings of detachment from oneself and the environment by distorting perceptions of sight and sound. wikipedia.orgnih.govadf.org.au The primary mechanism for many well-known dissociatives, such as ketamine and phencyclidine (PCP), is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This disruption of glutamate (B1630785) neurotransmission can lead to analgesia, amnesia, and catalepsy, as well as profound subjective experiences of derealization and depersonalization. wikipedia.orgadf.org.au

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Fluorine Position and Substituent Effects on Biological Activity

The position of the fluorine atom on the phenyl ring and the nature of other substituents are critical determinants of the biological activity of 3-phenylpyrrolidine (B1306270) derivatives. The ortho-fluorine substitution in 3-(2-Fluorophenyl)pyrrolidine, for instance, has been shown to be a key feature for the inhibitory effects on certain transporters. The presence of a halogen, such as fluorine, on the phenyl moiety attached to a piperazine (B1678402) ring has been identified as essential for the inhibitory activities on both equilibrative nucleoside transporter 1 (ENT1) and 2 (ENT2) nih.gov.

In a series of pyrrolidine (B122466) sulfonamides, it was observed that fluorophenyl substituents at the 3-position of the pyrrolidine ring conferred superior in vitro potency compared to an unsubstituted phenyl ring researchgate.net. This highlights the positive contribution of the fluorine atom to the compound's biological activity. However, the influence of fluorine can be context-dependent. In one study on pyridine (B92270) derivatives, the introduction of halogens like fluorine, chlorine, or bromine at the ortho, meta, or para positions of a ring did not lead to significant changes in IC50 values researchgate.net. Conversely, the addition of a hydroxyl group in the para or ortho position resulted in a significant decrease in IC50, indicating increased potency researchgate.net.

Further illustrating the nuanced effects of fluorine, a study on kinase inhibitors revealed that a combination of two chloro atoms and one fluoro atom in the structure was optimal for activity nih.gov. Any replacement of these halogens with other groups resulted in a decrease in potency nih.gov. The introduction of fluorine can also modulate the pharmacological profile of a molecule by affecting its absorption, distribution, metabolism, and interaction with the biological target nih.gov.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Phenylpiperazinyl-methyl-triazin-amine | Fluorine | ortho | Essential for ENT1/ENT2 inhibition | nih.gov |

| Pyrrolidine sulfonamides | Fluorophenyl | 3 (pyrrolidine) | Increased in vitro potency | researchgate.net |

| Pyridine derivatives | Fluorine, Chlorine, Bromine | ortho, meta, para | No significant change in IC50 | researchgate.net |

| Pyridine derivatives | Hydroxyl | para, ortho | Significant decrease in IC50 | researchgate.net |

Stereochemical Impact on Target Binding and Pharmacological Profile

The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the interaction of 3-phenylpyrrolidine analogs with their biological targets. The non-planar nature of the pyrrolidine ring allows for different spatial orientations of its substituents, which can lead to distinct biological profiles nih.govresearchgate.net. The stereogenicity of the carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can exhibit varied binding modes to enantioselective proteins nih.govresearchgate.net.

A compelling example of the importance of stereochemistry is seen in a series of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. The 2,4-cis stereochemistry was found to be crucial for the molecule to fit well within the binding pocket of the ionotropic glutamate (B1630785) receptor GluK1. This specific arrangement allows for favorable interactions within the receptor's ligand-binding domain.

The direct relationship between the configuration of stereocenters and biological properties has also been demonstrated for enantiomers of phenylpiracetam, a derivative of the pyrrolidin-2-one scaffold. This underscores that the specific three-dimensional structure is a key determinant of the pharmacological effect. The introduction of fluorine atoms can also influence the stereochemical behavior of the pyrrolidine ring, impacting molecular properties such as polarity and intermolecular interactions.

Table 2: Impact of Stereochemistry on Pharmacological Profile This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Series | Key Stereochemical Feature | Biological Target/Effect | Finding | Reference |

|---|---|---|---|---|

| 3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | 2,4-cis stereochemistry | GluK1 receptor | Essential for optimal fit in the binding pocket | |

| Phenylpiracetam enantiomers | Configuration of stereocenters | Central nervous system | Direct relationship between stereochemistry and biological properties | |

| Fluorinated pyrrolidines | Relative stereochemistry | Molecular properties | Influences polarity and intermolecular interactions |

Modulation of Pyrrolidine Ring Substituents for Enhanced Potency and Selectivity

Modifying the substituents on the pyrrolidine ring is a common strategy to enhance the potency and selectivity of 3-phenylpyrrolidine analogs. A systematic approach to altering these substituents can lead to compounds with high affinity and specificity for their intended targets. For instance, in a series of H3 receptor antagonists, systematic modification of the substituents on an aminopyrrolidine ring resulted in compounds with high affinity and selectivity.

The nature and position of these substituents can have a profound impact on activity. For example, in a study of pyrrolidine-2,5-dione derivatives, substituents at the 3-position of the pyrrolidine ring were found to strongly affect anticonvulsant activity researchgate.net. In another study, meta-substituted derivatives demonstrated improved biological activity researchgate.net. The hydrophobicity of the substituents can also play a critical role. For a series of TRPV1 antagonists, specific hydrophobic interactions of 2-amino substituents were found to be crucial for high binding potency.

Altering the coordinating groups attached to the pyrrolidine scaffold has also been shown to enhance antiproliferative activity. Furthermore, modifying the terminal phenyl groups of pyrrolidine amide derivatives can influence their inhibitory properties against specific enzymes. These findings collectively demonstrate that the careful selection and placement of substituents on the pyrrolidine ring are key to optimizing the pharmacological profile of these compounds. In a series of sigma-1 (σ1) receptor ligands, 3-phenylpyrrolidine derivatives displayed the highest affinity.

Table 3: Effect of Pyrrolidine Ring Substituents on Potency and Selectivity This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Position of Substitution | Type of Substituent | Effect | Reference |

|---|---|---|---|---|

| Aminopyrrolidine derivatives | - | Systematic modifications | High affinity and selectivity for H3 receptor | |

| Pyrrolidine-2,5-diones | 3-position | Various | Strongly affects anticonvulsant activity | researchgate.net |

| Phenylpyrrolidine sulfonamides | meta-position (on phenyl) | Various | Improved biological activity | researchgate.net |

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | 2-position (amino group) | Hydrophobic groups | Critical for high hTRPV1 binding potency | |